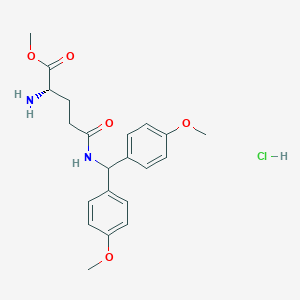

![molecular formula C10H12N2O4 B613153 (S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid CAS No. 1231709-24-2](/img/structure/B613153.png)

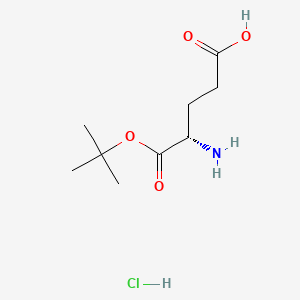

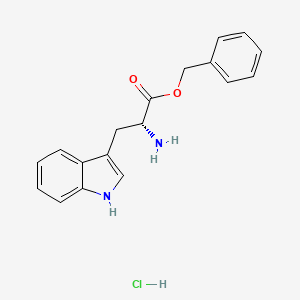

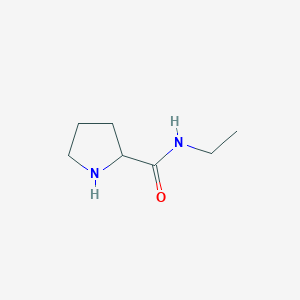

(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid” is a complex organic compound. The compound contains a biphenyl group, which is an aromatic hydrocarbon used alone or with diphenyl ether as a heat-transfer fluid . It also contains a carboxylic acid group, similar to 4’-Methylbiphenyl-4-carboxylic acid .

Synthesis Analysis

The synthesis of such a compound could involve multiple steps and various reagents. For instance, the synthesis of similar compounds involves the use of chlorosulfonic acid as both a polymerization catalyst and a sulfonating agent . Another method involves the reaction between Boc-protected α-amino acids and T3P reagent .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, it might undergo acid-base reactions , or it could participate in bioorthogonal click chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The molecule has been utilized in the synthesis of potent peroxisome proliferator-activated receptor (PPAR) agonists, crucial for metabolic regulation. A notable example includes the efficient synthesis of 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, showcasing the molecule's versatility in complex chemical syntheses (Guo et al., 2006).

Pharmaceutical Intermediates and Enantioselective Synthesis

- It has been recognized as a significant pharmaceutical intermediate. For instance, (S)-3-amino-3-phenylpropionic acid is a vital intermediate of S-dapoxetine, used for treating premature ejaculation. The chiral catalysis technique, exemplified by the use of (±)-ethyl-3-amino-3-phenylpropanoate, demonstrates its importance in synthesizing enantiopure compounds, a critical aspect in drug development (Li et al., 2013).

Biochemical Analysis and Metabolite Characterization

- The compound's utility extends to biochemical analysis and metabolite characterization. A notable application is in the biocatalysis for drug metabolism, where it is used for preparing mammalian metabolites of specific drug compounds, demonstrating its role in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Structural and Spectral Analysis

- The compound has been instrumental in structural and spectral analysis, as seen in studies involving the synthesis of novel biphenyl ester derivatives. Such analyses not only advance our understanding of complex chemical structures but also pave the way for the development of new pharmaceuticals and other chemical entities (Kwong et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3,(H,18,19)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPOAGRUGOUXOK-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.